4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Description
This compound is a benzamide derivative featuring a tricyclic core with sulfur and nitrogen heteroatoms (3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-pentaene) and a 3-methylpiperidine sulfonyl substituent.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S4/c1-13-4-3-11-26(12-13)33(28,29)15-7-5-14(6-8-15)20(27)25-21-23-16-9-10-17-19(18(16)31-21)32-22(24-17)30-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZMPZBRWYYNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Construction of the Thiazolobenzothiazole Moiety: This step involves the formation of the thiazole and benzothiazole rings, which can be achieved through cyclization reactions using appropriate thioamide and amine precursors.
Coupling Reactions: The final step involves coupling the piperidine-sulfonyl intermediate with the thiazolobenzothiazole intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares a benzamide backbone with analogs reported in , and 3. Key differences lie in its tricyclic dithia-diaza system and methylsulfanyl group, which contrast with simpler piperazine/aryl substituents in related compounds. For example:
Physicochemical Properties
- Lipophilicity : The methylsulfanyl and sulfonyl groups may increase hydrophobicity relative to chlorophenyl or pyridinyl substituents in analogs (e.g., 7j, 7o). This could enhance membrane permeability but reduce aqueous solubility .
Pharmacological Profiles
While the target compound’s activity is undocumented in the evidence, structurally related benzamides (e.g., 7j, 7k) exhibit dopamine D3 receptor selectivity. Key pharmacological distinctions may arise from:
- Sulfonyl vs. Piperazine Linkers : The sulfonyl group in the target compound could modulate hydrogen-bonding interactions differently from piperazine-based analogs, altering receptor subtype selectivity .
Research Findings and Methodological Insights
Virtual Screening and Machine Learning
and highlight the limitations of structural similarity alone in predicting bioactivity. ChemGPS-NP and ligand-based virtual screening (LBVS) could better contextualize the target compound’s uniqueness by mapping its chemical space relative to analogs (e.g., 7j, 7k) . Machine learning models (e.g., XGBoost in ) might predict its properties using descriptors like sulfur count and ring complexity, though validation would require experimental data .
Analytical Challenges
X-ray diffraction (XRD) and NMR (as used in ) are critical for confirming the target compound’s structure, particularly its tricyclic system. However, notes limitations in XRD for low-quantity samples, suggesting complementary techniques like MS or HPLC may be necessary .
Biological Activity
The compound 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Structural Characteristics
The compound's structure can be analyzed through its molecular formula and specific functional groups. The presence of a sulfonamide group and a dithia bridge indicates potential interactions with biological targets such as enzymes and receptors.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C22H30N4O2S3 |
| Key Functional Groups | Sulfonamide, Dithia bridge |
| SMILES Representation | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, sulfonyl derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Case Study: A related compound demonstrated potent inhibition of ATR (Ataxia Telangiectasia and Rad3 related protein), an emerging target in cancer therapy. The compound achieved an IC50 of 5 nM in inhibiting ATR activity in vitro and effectively reduced tumor growth in xenograft models .
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases: By mimicking ATP, the compound may inhibit kinase activity crucial for cancer cell survival.
- Induction of Apoptosis: Similar compounds have been noted to trigger apoptotic pathways in cancer cells.
In Vitro Studies
In vitro studies on structurally similar compounds have shown:
- Cell Viability Assays: Compounds led to a reduction in cell viability in colorectal adenocarcinoma cells.
- Dose-Response Curves: Establishing a clear relationship between concentration and biological effect.
In Vivo Studies
Animal model studies revealed:
- Tumor Growth Inhibition: Compounds demonstrated significant tumor growth inhibition at well-tolerated doses.
Toxicity and Safety Profile
The safety profile of sulfonamide derivatives is critical for therapeutic applications. Preliminary data suggest that while effective against cancer cells, these compounds may exhibit cytotoxicity towards normal cells at higher concentrations.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, typically starting with the functionalization of the tricyclic core followed by sulfonylation and benzamide coupling. Key steps include:
- Sulfonylation : Reacting the tricyclic amine intermediate with 3-methylpiperidine sulfonyl chloride under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .
- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamide moiety . Yield optimization requires precise control of stoichiometry, temperature (0–5°C for sulfonylation; room temperature for coupling), and purification via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration. For example, the methylsulfanyl group at position 11 appears as a singlet at ~2.5 ppm in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₃₁N₅O₃S₃: 594.15) .
- X-ray Crystallography : Resolves bond angles and conformations of the tricyclic core and sulfonamide linkage, critical for structure-activity relationship (SAR) studies .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
Solubility is limited in aqueous buffers but improves in polar aprotic solvents (e.g., DMSO). Stability studies in PBS (pH 7.4) show degradation <10% over 24 hours at 37°C, monitored via HPLC . Pre-formulation strategies include lyophilization with cyclodextrin-based excipients .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what mechanistic insights exist?
Preliminary studies suggest the sulfonamide group acts as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase or kinases. The tricyclic core may intercalate with DNA or inhibit topoisomerases . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes, with validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?
Discrepancies arise from variations in functional groups (e.g., methylsulfanyl vs. nitro substituents) or assay conditions. For example:
- A methylsulfanyl group enhances membrane permeability but reduces aqueous solubility, impacting in vitro vs. in vivo results .
- Standardize assays (e.g., fixed ATP concentrations in kinase assays) and use orthogonal methods (e.g., Western blotting alongside enzymatic assays) to validate findings .
Q. How can computational methods accelerate the design of derivatives with improved efficacy?
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for redox stability .
- Machine Learning : Train models on datasets of similar sulfonamides to predict ADMET properties or synthetic feasibility .
- Reaction Path Search : Tools like the ICReDD platform integrate computational and experimental data to optimize reaction conditions (e.g., solvent/catalyst selection) .
Q. What are the compound’s metabolic pathways, and how do metabolites influence toxicity?
In vitro hepatic microsome assays (human/rat) reveal primary metabolites via:
- Oxidation : Methylsulfanyl → methylsulfonyl, detected via LC-MS/MS .
- Piperidine ring hydroxylation : Confirmed by C NMR shifts at C3 of the piperidine moiety . Reactive metabolites (e.g., sulfonic acids) are screened for glutathione adduct formation to assess toxicity risks .
Methodological Considerations
Q. How to address challenges in crystallizing the compound for structural studies?
- Co-crystallization : Use fragment-based approaches with known binding partners (e.g., carbonic anhydrase II) .
- Cryoprotection : Optimize conditions with glycerol or ethylene glycol to prevent crystal cracking during X-ray exposure .
Q. What in vitro assays are most suitable for evaluating its anticancer potential?
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to cisplatin .
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Target Engagement : Cellular thermal shift assays (CETSA) confirm target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
